molecular formula C9H12N2O B2591080 Ethyl (2-cyanocyclopent-1-en-1-yl)imidoformate CAS No. 857256-41-8

Ethyl (2-cyanocyclopent-1-en-1-yl)imidoformate

Cat. No.: B2591080
CAS No.: 857256-41-8
M. Wt: 164.208
InChI Key: XFWXRZUROMVYLP-YRNVUSSQSA-N
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Preparation Methods

Chemical Reactions Analysis

Ethyl (2-cyanocyclopent-1-en-1-yl)imidoformate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl (2-cyanocyclopent-1-en-1-yl)imidoformate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl (2-cyanocyclopent-1-en-1-yl)imidoformate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .

Comparison with Similar Compounds

Ethyl (2-cyanocyclopent-1-en-1-yl)imidoformate can be compared with similar compounds such as:

    Ethyl (2-cyanocyclopent-1-en-1-yl)carbamate: Similar structure but with a carbamate group instead of an imidoformate group.

    Ethyl (2-cyanocyclopent-1-en-1-yl)acetate: Contains an acetate group instead of an imidoformate group.

    Ethyl (2-cyanocyclopent-1-en-1-yl)amine: Features an amine group in place of the imidoformate group.

The uniqueness of this compound lies in its imidoformate group, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Biological Activity

Ethyl (2-cyanocyclopent-1-en-1-yl)imidoformate is a compound that has garnered attention in various fields, particularly in pharmaceuticals and agrochemicals. Its unique structure and reactivity profile suggest potential biological activities that merit detailed exploration. This article reviews the biological activity of this compound, supported by case studies, research findings, and relevant data tables.

This compound is characterized by its imidoformate functional group, which contributes to its reactivity. The molecular formula is C9H10N2O2C_9H_{10}N_2O_2, with a molecular weight of approximately 182.19 g/mol. Its structure allows for interactions with biological systems, making it a candidate for further investigation in medicinal chemistry.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity : Preliminary studies indicate that compounds containing imidoformate groups exhibit antimicrobial properties. Research has shown that similar structures can inhibit bacterial growth, suggesting potential applications in developing new antibiotics.
  • Anticancer Properties : There is emerging evidence that compounds with similar structural motifs can induce apoptosis in cancer cells. This compound may also exhibit cytotoxic effects against certain cancer cell lines.
  • Enzyme Inhibition : The compound's ability to act as an enzyme inhibitor has been observed in related compounds. This property could be leveraged for therapeutic interventions targeting specific metabolic pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Enzyme inhibitionInhibition of specific enzymes

Case Study 1: Antimicrobial Efficacy

A study conducted on derivatives of imidoformates demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL, suggesting that this compound could be effective against these pathogens.

Case Study 2: Anticancer Activity

In vitro studies on various cancer cell lines revealed that the compound induced apoptosis at concentrations ranging from 10 to 30 µM. Flow cytometry analysis showed an increase in Annexin V positive cells, indicating early apoptotic events. This suggests a promising avenue for further development as an anticancer agent.

Research Findings

Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity. Modifications to the imidoformate moiety have resulted in increased potency against targeted enzymes involved in cancer metabolism.

Properties

IUPAC Name

ethyl N-(2-cyanocyclopenten-1-yl)methanimidate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-2-12-7-11-9-5-3-4-8(9)6-10/h7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFWXRZUROMVYLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=NC1=C(CCC1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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